Cas no 708-66-7 (1-chloro-4-trifluoromethanesulfinylbenzene)

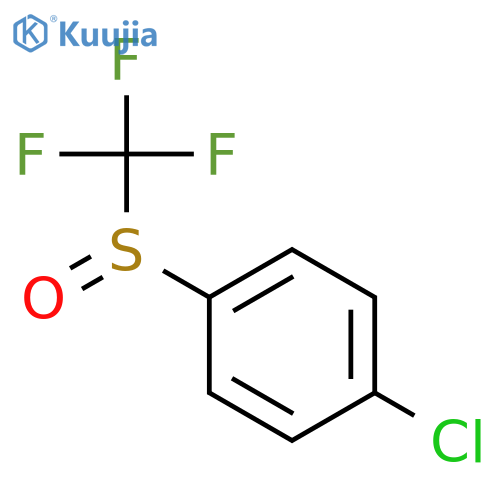

708-66-7 structure

商品名:1-chloro-4-trifluoromethanesulfinylbenzene

1-chloro-4-trifluoromethanesulfinylbenzene 化学的及び物理的性質

名前と識別子

-

- 4-(Trifluoromethylsulfinyl)chlorobenzene

- 1-chloro-4-(trifluoromethylsulfinyl)benzene

- <4-Chlor-phenyl>-trifluormethyl-sulfoxid

- 4-(Trifluoromethylsulphinyl)chlorobenzene

- 4-chlorophenyl trifluoromethyl sulfoxide

- p-chlorophenyl trifluoromethyl sulfoxide

- Trifluormethyl-<4-chlor-phenyl>-sulfoxyd

- 1-chloro-4-trifluoromethanesulfinylbenzene

- EN300-89185

- DTXSID70380669

- PQEHUUVWOJMAGQ-UHFFFAOYSA-N

- AKOS025117142

- CS-0350935

- 1-Chloro-4-((trifluoromethyl)sulfinyl)benzene

- A837013

- SCHEMBL7651489

- 1-Chloro-4-(trifluoromethanesulfinyl)benzene

- FT-0632858

- 1-chloranyl-4-(trifluoromethylsulfinyl)benzene

- MFCD01009707

- 708-66-7

-

- MDL: MFCD01009707

- インチ: InChI=1S/C7H4ClF3OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H

- InChIKey: PQEHUUVWOJMAGQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1S(=O)C(F)(F)F)Cl

計算された属性

- せいみつぶんしりょう: 227.96200

- どういたいしつりょう: 227.962

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 36.3A^2

じっけんとくせい

- 密度みつど: 1.58

- ふってん: 80-81°C 12mm

- フラッシュポイント: 102.3°C

- 屈折率: 1.542

- PSA: 36.28000

- LogP: 3.83310

1-chloro-4-trifluoromethanesulfinylbenzene セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

1-chloro-4-trifluoromethanesulfinylbenzene 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1-chloro-4-trifluoromethanesulfinylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-89185-2.5g |

1-chloro-4-trifluoromethanesulfinylbenzene |

708-66-7 | 2.5g |

$665.0 | 2023-09-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421605-1g |

1-Chloro-4-((trifluoromethyl)sulfinyl)benzene |

708-66-7 | 98% | 1g |

¥2146.00 | 2024-05-02 | |

| Enamine | EN300-89185-1g |

1-chloro-4-trifluoromethanesulfinylbenzene |

708-66-7 | 1g |

$316.0 | 2023-09-01 | ||

| Enamine | EN300-89185-10g |

1-chloro-4-trifluoromethanesulfinylbenzene |

708-66-7 | 10g |

$2562.0 | 2023-09-01 | ||

| Enamine | EN300-89185-0.05g |

1-chloro-4-trifluoromethanesulfinylbenzene |

708-66-7 | 0.05g |

$266.0 | 2023-09-01 | ||

| Apollo Scientific | PC9351-1g |

4-(Trifluoromethylsulphinyl)chlorobenzene |

708-66-7 | 1g |

£180.00 | 2024-05-25 | ||

| Enamine | EN300-89185-5.0g |

1-chloro-4-trifluoromethanesulfinylbenzene |

708-66-7 | 5.0g |

$1312.0 | 2023-02-11 | ||

| Enamine | EN300-89185-0.25g |

1-chloro-4-trifluoromethanesulfinylbenzene |

708-66-7 | 0.25g |

$291.0 | 2023-09-01 | ||

| Enamine | EN300-89185-5g |

1-chloro-4-trifluoromethanesulfinylbenzene |

708-66-7 | 5g |

$1312.0 | 2023-09-01 | ||

| Enamine | EN300-89185-0.5g |

1-chloro-4-trifluoromethanesulfinylbenzene |

708-66-7 | 0.5g |

$303.0 | 2023-09-01 |

1-chloro-4-trifluoromethanesulfinylbenzene 関連文献

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

708-66-7 (1-chloro-4-trifluoromethanesulfinylbenzene) 関連製品

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量